molecular formula C29H27N3O3 B3611970 N~2~-{3-[(4-Benzhydrylpiperazino)carbonyl]phenyl}-2-furamide

N~2~-{3-[(4-Benzhydrylpiperazino)carbonyl]phenyl}-2-furamide

Cat. No.: B3611970
M. Wt: 465.5 g/mol
InChI Key: VETPBQNVZMFPDQ-UHFFFAOYSA-N
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Description

N~2~-{3-[(4-Benzhydrylpiperazino)carbonyl]phenyl}-2-furamide is a complex organic compound characterized by its unique structure, which includes a benzhydrylpiperazine moiety linked to a phenyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{3-[(4-Benzhydrylpiperazino)carbonyl]phenyl}-2-furamide typically involves multiple steps, starting with the preparation of the benzhydrylpiperazine intermediate. This intermediate is then reacted with a phenyl isocyanate derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of nonchlorinated organic solvents and temperatures ranging from 20°C to 60°C .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N~2~-{3-[(4-Benzhydrylpiperazino)carbonyl]phenyl}-2-furamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted phenyl or furan derivatives .

Scientific Research Applications

N~2~-{3-[(4-Benzhydrylpiperazino)carbonyl]phenyl}-2-furamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-{3-[(4-Benzhydrylpiperazino)carbonyl]phenyl}-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzhydrylpiperazine derivatives and furan-containing molecules. Examples include:

Uniqueness

N~2~-{3-[(4-Benzhydrylpiperazino)carbonyl]phenyl}-2-furamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[3-(4-benzhydrylpiperazine-1-carbonyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O3/c33-28(26-15-8-20-35-26)30-25-14-7-13-24(21-25)29(34)32-18-16-31(17-19-32)27(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-15,20-21,27H,16-19H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETPBQNVZMFPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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